molecular formula C15H13FO3 B6401421 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid CAS No. 1261974-36-0

4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid

Cat. No.: B6401421
CAS No.: 1261974-36-0
M. Wt: 260.26 g/mol
InChI Key: FFINBJXXARCSNH-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid can be achieved through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding a less substituted benzoic acid.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of less substituted benzoic acids.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity . The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • 4-Fluoro-2-(3-methylphenyl)methoxybenzoic acid
  • 4-Fluoro-3-(2-methoxyphenyl)benzoic acid
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid

Comparison: 4-Fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity. For example, the presence of the methoxy group can enhance its solubility in organic solvents, while the fluoro group can increase its stability and resistance to metabolic degradation .

Properties

IUPAC Name

4-fluoro-3-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-11(19-2)4-5-12(9)13-8-10(15(17)18)3-6-14(13)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFINBJXXARCSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689970
Record name 6-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-36-0
Record name 6-Fluoro-4'-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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